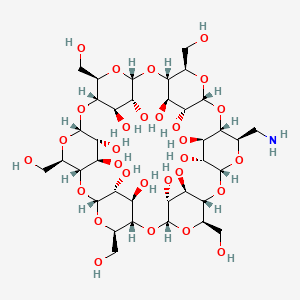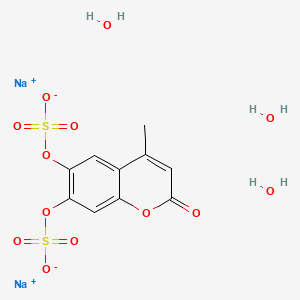
4-Methylesculetindisulfonic Acid Dipotassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylesculetindisulfonic Acid Dipotassium Salt is a chemical compound with the molecular formula C10H6K2O10S2 and a molecular weight of 428.48 g/mol . It is known for its potential intestinal anti-inflammatory activity, particularly in models of rat colitis . The compound is a light yellow solid that is slightly soluble in DMSO and water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt typically involves the sulfonation of 4-methyl-6,7-dihydroxycoumarin. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation of the hydroxyl groups at positions 6 and 7 of the coumarin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for yield and purity. The product is then neutralized with potassium hydroxide to form the dipotassium salt, followed by purification steps such as crystallization or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-Methylesculetindisulfonic Acid Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted coumarin compounds.
科学的研究の応用
4-Methylesculetindisulfonic Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential anti-inflammatory activity, making it a candidate for studies related to inflammatory diseases.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in conditions like colitis.
Industry: It is used in the formulation of various chemical products due to its unique chemical properties.
作用機序
The mechanism of action of 4-Methylesculetindisulfonic Acid Dipotassium Salt involves its interaction with molecular targets in the body. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation, such as the NF-κB pathway.
類似化合物との比較
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with anti-inflammatory properties.
Esculetin: Another coumarin derivative known for its antioxidant and anti-inflammatory activities.
6,7-Dihydroxycoumarin: A precursor in the synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt.
Uniqueness
This compound is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.
特性
分子式 |
C10H12Na2O13S2 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate;trihydrate |
InChI |
InChI=1S/C10H8O10S2.2Na.3H2O/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;;;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;;3*1H2/q;2*+1;;;/p-2 |
InChIキー |
XVTMKJQZLJSDIR-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
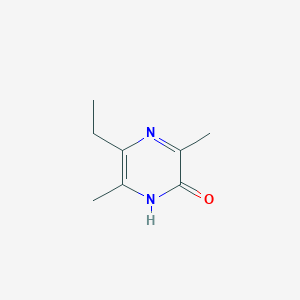
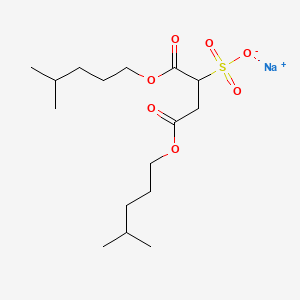
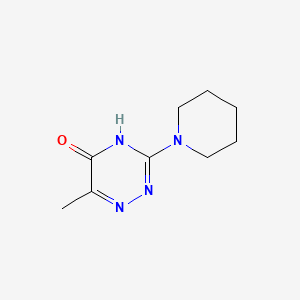
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
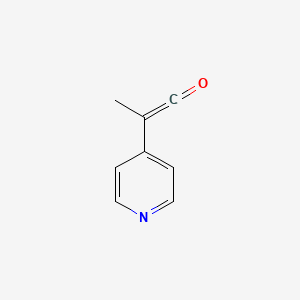
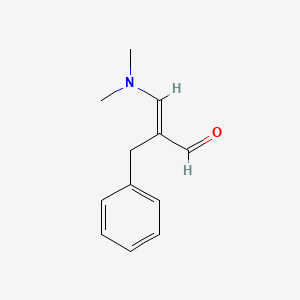
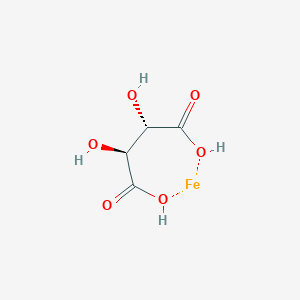

![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)

